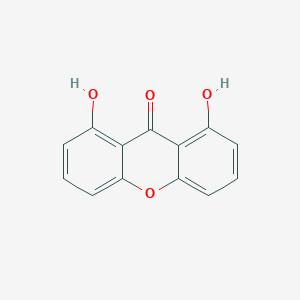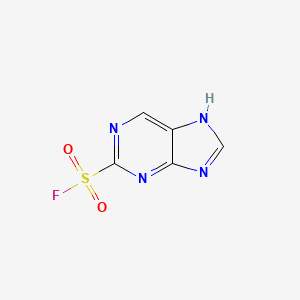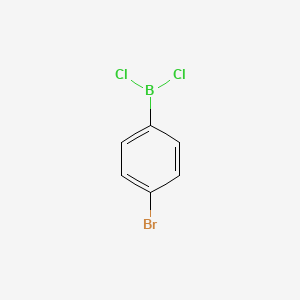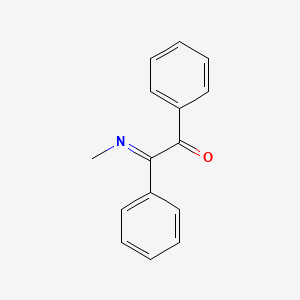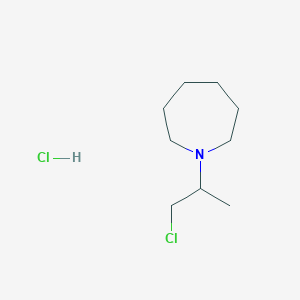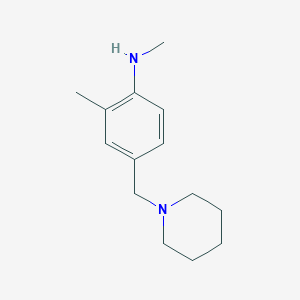
Benzenamine, N,2-dimethyl-4-(1-piperidinylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, N,2-dimethyl-4-(1-piperidinylmethyl)- is an organic compound with a complex structure that includes a benzenamine core substituted with dimethyl and piperidinylmethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,2-dimethyl-4-(1-piperidinylmethyl)- typically involves multi-step organic reactions. One common method includes the alkylation of benzenamine derivatives with piperidinylmethyl halides under basic conditions. The reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as potassium carbonate or sodium hydride to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, N,2-dimethyl-4-(1-piperidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of amine derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzenamine ring can be further functionalized using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Bromine, nitric acid
Major Products
The major products formed from these reactions include nitrobenzenamine derivatives, quinones, and various substituted benzenamines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Benzenamine, N,2-dimethyl-4-(1-piperidinylmethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Benzenamine, N,2-dimethyl-4-(1-piperidinylmethyl)- exerts its effects involves its interaction with specific molecular targets. The piperidinylmethyl group enhances its ability to cross biological membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzenamine, N,N-dimethyl-: A simpler analog with similar chemical properties but lacking the piperidinylmethyl group.
Benzenamine, N,N-dimethyl-4-nitro-: Contains a nitro group, which significantly alters its reactivity and applications.
Benzenamine, N,4-dimethyl-: Another analog with different substitution patterns on the benzenamine ring.
Uniqueness
Benzenamine, N,2-dimethyl-4-(1-piperidinylmethyl)- is unique due to the presence of the piperidinylmethyl group, which imparts distinct chemical and biological properties. This group enhances its solubility, membrane permeability, and potential interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
29608-20-6 |
|---|---|
Fórmula molecular |
C14H22N2 |
Peso molecular |
218.34 g/mol |
Nombre IUPAC |
N,2-dimethyl-4-(piperidin-1-ylmethyl)aniline |
InChI |
InChI=1S/C14H22N2/c1-12-10-13(6-7-14(12)15-2)11-16-8-4-3-5-9-16/h6-7,10,15H,3-5,8-9,11H2,1-2H3 |
Clave InChI |
TYSPDCXRJPJIFF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)CN2CCCCC2)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[(2-Chlorophenyl)methylene]bis(4-methylphenol)](/img/structure/B14009061.png)
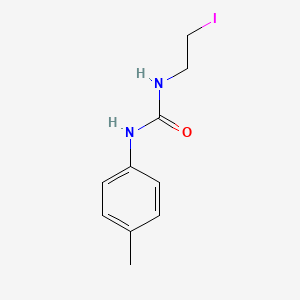
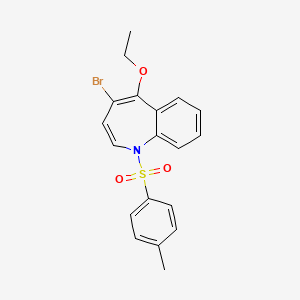
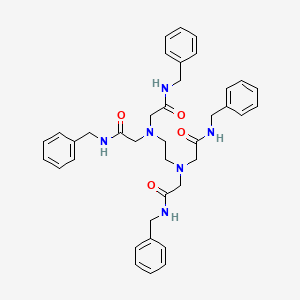
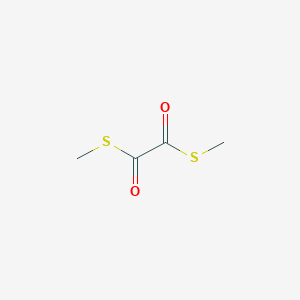
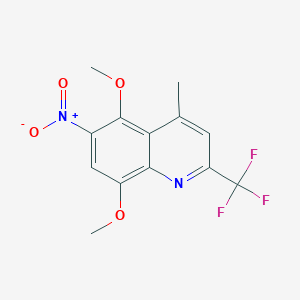
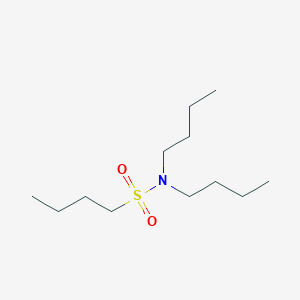
![Methyl 4-[({8-amino-6-[(ethoxycarbonyl)amino]-3,4-dihydropyrido[2,3-b]pyrazin-2-yl}methyl)(methyl)amino]benzoate](/img/structure/B14009102.png)
![4-[3-(4-aminophenyl)phenyl]aniline](/img/structure/B14009105.png)
